molecular formula C18H22N2O3 B2639260 N-ethyl-2-(2-methoxyethoxy)-N-(2-methylphenyl)pyridine-4-carboxamide CAS No. 2034429-96-2

N-ethyl-2-(2-methoxyethoxy)-N-(2-methylphenyl)pyridine-4-carboxamide

Cat. No.: B2639260
CAS No.: 2034429-96-2
M. Wt: 314.385
InChI Key: NBZOCOOMJKOJGC-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-methoxyethoxy)-N-(2-methylphenyl)pyridine-4-carboxamide is a synthetic organic compound. It belongs to the class of carboxamides, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an ethyl group, a methoxyethoxy group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-methoxyethoxy)-N-(2-methylphenyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: Pyridine-4-carboxylic acid, 2-methylphenylamine, ethyl bromide, and 2-(2-methoxyethoxy)ethanol.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-methoxyethoxy)-N-(2-methylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-methoxyethoxy)-N-(2-methylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(2-methoxyethoxy)-N-phenylpyridine-4-carboxamide
  • N-ethyl-2-(2-ethoxyethoxy)-N-(2-methylphenyl)pyridine-4-carboxamide
  • N-ethyl-2-(2-methoxyethoxy)-N-(2-chlorophenyl)pyridine-4-carboxamide

Uniqueness

N-ethyl-2-(2-methoxyethoxy)-N-(2-methylphenyl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties may include enhanced stability, solubility, and reactivity compared to similar compounds.

Properties

IUPAC Name

N-ethyl-2-(2-methoxyethoxy)-N-(2-methylphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-4-20(16-8-6-5-7-14(16)2)18(21)15-9-10-19-17(13-15)23-12-11-22-3/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZOCOOMJKOJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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